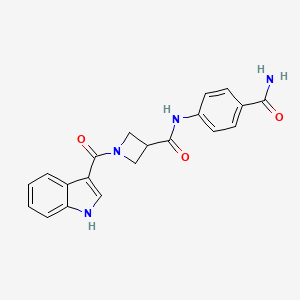
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, also known as CPIA, is a novel small molecule that has recently been studied for its potential applications in medicinal chemistry and biochemistry. CPIA is a heterocyclic compound with a unique structure and properties that make it attractive for a variety of scientific research applications. In
Aplicaciones Científicas De Investigación
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to possess antifungal, antibacterial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential use as a therapeutic agent for the treatment of cancer, as well as for its ability to inhibit the growth of certain bacteria and fungi. Furthermore, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Mecanismo De Acción
The exact mechanism of action of N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is not yet fully understood. However, it is believed that N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide may act by binding to certain receptors in the body, such as the serotonin receptor. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, such as the cytochrome P450 enzymes. This inhibition may lead to a decrease in the effectiveness of certain drugs, and therefore may need to be taken into consideration when using N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide as a therapeutic agent.
Biochemical and Physiological Effects
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential biochemical and physiological effects. In vitro studies have shown that N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can inhibit the growth of certain bacteria and fungi. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been shown to possess antifungal, antibacterial, and anti-inflammatory properties. Furthermore, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide in laboratory experiments include its low cost, easy synthesis, and its ability to inhibit the growth of certain bacteria and fungi. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. However, there are some limitations to using N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide in laboratory experiments. For example, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide may inhibit the activity of certain enzymes involved in the metabolism of certain drugs, such as the cytochrome P450 enzymes. This may lead to a decrease in the effectiveness of certain drugs, and therefore may need to be taken into consideration when using N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide as a therapeutic agent.
Direcciones Futuras
Due to its unique structure and properties, there are a variety of potential future directions for N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide. For example, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide could be further studied for its potential use as a therapeutic agent for the treatment of cancer, as well as for its ability to inhibit the growth of certain bacteria and fungi. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide could be further studied for its potential use in drug design and development, as well as for its potential use in the synthesis of novel compounds. Finally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide could be investigated for its potential use as a diagnostic agent, as well as for its potential use in the development of new imaging technologies.
Métodos De Síntesis
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can be synthesized using a variety of methods, such as the three-step synthesis of 1-indole-3-carboxamidine, 4-carbamoylphenylhydrazine, and N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide. The first step involves the reaction of 1-indole-3-carboxamidine with 4-carbamoylphenylhydrazine, which produces an intermediate product. In the second step, this intermediate product is reacted with N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide to form the final product.
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-18(25)12-5-7-14(8-6-12)23-19(26)13-10-24(11-13)20(27)16-9-22-17-4-2-1-3-15(16)17/h1-9,13,22H,10-11H2,(H2,21,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOABUJWPKZRFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6427269.png)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427298.png)
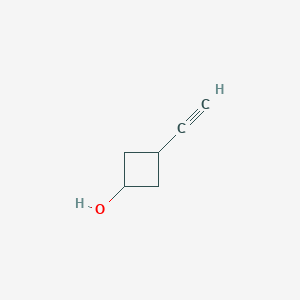
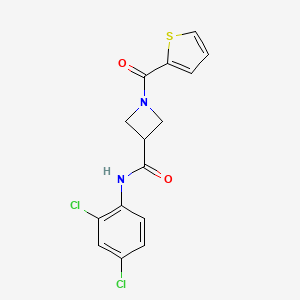
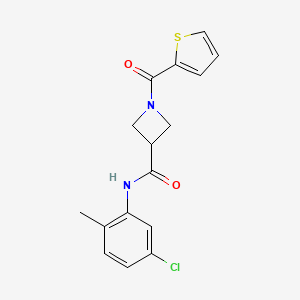
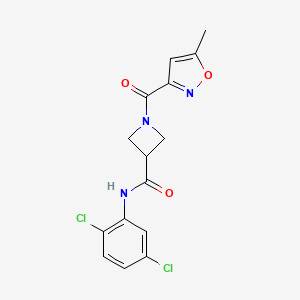
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)
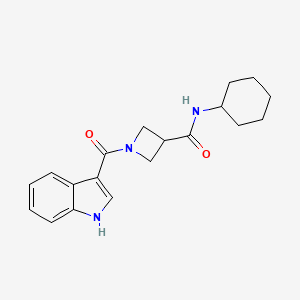
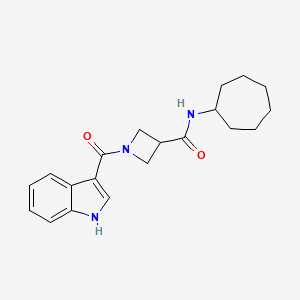
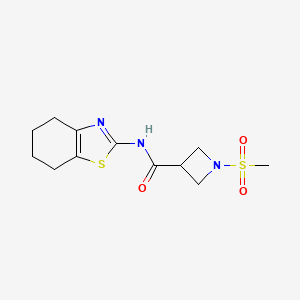
![1-methanesulfonyl-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}azetidine-3-carboxamide](/img/structure/B6427356.png)
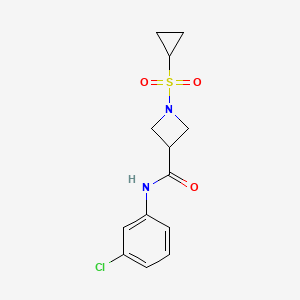
![1-(cyclopropanesulfonyl)-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B6427361.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427368.png)